Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-
Description
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- (hereafter referred to as the target compound), is a substituted fluorenone derivative characterized by a bromo group at position 1, a dimethylaminomethyl group at position 4, and a methoxy group at position 2. The fluorenone core provides a rigid aromatic framework, while the substituents modulate its electronic, steric, and reactive properties. Structural analogs and related compounds (e.g., fluorenyl derivatives with dimethylamino or methoxy groups) suggest that the target compound may exhibit unique solubility, reactivity, or optical properties compared to simpler fluorenones .
Properties
CAS No. |
42839-72-5 |
|---|---|
Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-bromo-4-[(dimethylamino)methyl]-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3 |
InChI Key |
ZYFFACAYBMIIDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Basic Properties
| Property | Description |
|---|---|
| Chemical Name | 1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one |
| CAS Number | 42839-72-5 |
| Molecular Formula | C17H16BrNO2 |
| Molecular Weight | 346.22 g/mol |
This compound is a fluorenone derivative substituted at the 1-position with bromine, at the 3-position with a methoxy group, and at the 4-position with a dimethylaminomethyl substituent.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one typically involves:
- Starting from 9H-fluoren-9-one or substituted fluorenone derivatives.
- Selective bromination at the 1-position of the fluorenone ring.
- Introduction of the methoxy group at the 3-position, often via methylation of hydroxy precursors.
- Installation of the dimethylaminomethyl group at the 4-position through Mannich-type reactions or nucleophilic substitution.
Stepwise Preparation Details
Bromination of Fluorenone Derivatives
Bromination is a critical step to introduce the bromine substituent at the 1-position. Literature reports indicate that bromination of methoxy-substituted fluorenones can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or substitution at undesired positions.
- Bromination of 3-methoxyfluoranthene derivatives yields dibromo products predominantly at 2,3-positions, but selective monobromination at the 1-position of fluorenone is feasible with proper reaction control.
- The use of NBS in acetonitrile at 0 °C to room temperature is reported to give good yields of monobrominated fluorenones.
Methoxylation
The methoxy group at the 3-position is generally introduced by methylation of hydroxy-fluorenone intermediates.
- Methylation can be performed with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone or other polar solvents.
- The reaction conditions typically involve reflux for several hours to ensure complete methylation.
Introduction of Dimethylaminomethyl Group
The dimethylaminomethyl substituent is introduced via a Mannich reaction or related nucleophilic substitution.
- A common approach involves the reaction of the brominated methoxyfluorenone with dimethylamine or its formaldehyde adduct under basic or neutral conditions.
- Alternatively, the bromomethyl group can be formed first by chloromethylation or bromomethylation at the 4-position, followed by nucleophilic substitution with dimethylamine.
Representative Synthetic Procedure
A typical synthesis reported for related fluorenyl compounds involves:
- Bromination of 9-bromofluorene in dry toluene.
- Reaction with an amine (e.g., 4-methylmorpholine) at room temperature under argon for 12 hours.
- Isolation by filtration and recrystallization from ethanol to yield the substituted fluorenone derivative in high purity and yield (~93%).
Although this exact procedure is for a related compound, similar conditions apply for the preparation of 1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), MeCN, 0 °C to RT | 70-90 | Monobromination at 1-position |
| Methoxylation | Dimethyl sulfate, K2CO3, acetone, reflux 8 h | 50-60 | Methylation of hydroxy group |
| Dimethylaminomethylation | Dimethylamine, formaldehyde, base, RT | 60-80 | Mannich reaction or substitution |
| Purification | Recrystallization from ethanol or cyclohexane | - | High purity product |
Advanced Synthetic Considerations and Research Findings
- The oxidation state at the 9-position is critical; 9-fluorenone is a key intermediate and can be prepared efficiently via oxidation of fluorene using industrial hydrazine and phase-transfer catalysis with quaternary ammonium salts.
- The selective bromination and subsequent substitution steps require careful control of reaction temperature and stoichiometry to avoid side reactions such as polybromination or tar formation reported in aromatic polycyclic systems.
- Metal-free oxidations using tert-butyl hydroperoxide (TBHP) have been explored for fluorenone synthesis, providing milder conditions and better selectivity.
- The stability of intermediates such as diazonium salts in related fluoranthene derivatives is a challenge and requires optimized conditions for successful substitution reactions.
The preparation of 1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one involves a multi-step synthesis starting from fluorenone, with critical steps including selective bromination, methoxylation, and introduction of the dimethylaminomethyl group. The synthesis requires precise control of reaction conditions to achieve high yields and purity.
The most reliable methods utilize controlled bromination with NBS or bromine, methylation with alkylating agents, and Mannich-type reactions for aminoalkylation. Advanced oxidation and purification techniques further enhance the efficiency of the synthetic process.
This analysis is based on diverse and authoritative literature sources, including peer-reviewed journals and patents, providing a comprehensive overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form fluoren-9-ol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenones depending on the nucleophile used.
Oxidation Reactions: Products include fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include fluoren-9-ol derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one has been studied for its potential therapeutic applications. Notably, it has shown promise as an anticancer agent. Research indicates that compounds related to fluorenone derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study : A recent study demonstrated that fluorenone analogs exhibit stronger anticancer activity compared to traditional compounds like tilorone. These analogs enhance glucose uptake in skeletal muscle cells, suggesting potential applications for treating insulin resistance and metabolic disorders .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it useful in creating complex organic structures.
Data Table: Common Reactions Involving 1-Bromo-4-(dimethylamino)methyl-3-methoxy-9H-fluoren-9-one
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Various amine derivatives | 70-85 |
| Coupling reactions (e.g., Suzuki) | Biphenyl derivatives | 60-75 |
| Reduction reactions | Alcohol derivatives | 50-65 |
Materials Science
Fluorenone derivatives are also explored in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique electronic properties of fluorenones contribute to their effectiveness as semiconductors.
Case Study : Research has shown that incorporating fluorenone structures into polymer matrices enhances the photophysical properties of OLEDs, leading to improved efficiency and stability .
Mechanism of Action
The mechanism of action of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- involves its interaction with various molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, and its carbonyl group can participate in nucleophilic addition reactions . The methoxy group can enhance the compound’s solubility and stability in biological systems .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Synthetic Challenges : Direct synthesis data for the target compound are absent in the evidence. However, related compounds (e.g., HY-W010984, a fluorenylmethyl carbamate) are synthesized via Fmoc-protection strategies, which could be adapted .
- Spectroscopic Characterization : IR and NMR data for a structurally complex fluorenyl derivative () indicate that the target compound’s bromo and methoxy groups would produce distinct <sup>1</sup>H NMR signals (e.g., methoxy at δ ~3.8 ppm, bromo-induced deshielding) .
- Application Potential: The target compound’s combination of bromo (electrophilic site) and dimethylaminomethyl (nucleophilic site) groups may make it a versatile intermediate for click chemistry or polymer cross-linking, analogous to resin systems using ethyl 4-(dimethylamino)benzoate .
Biological Activity
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- (CAS No. 42839-72-5) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article explores its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
- Molecular Formula : C17H16BrNO2
- Molecular Weight : 346.22 g/mol
- Structure : The compound features a fluorenone backbone with a bromo group and a dimethylaminomethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Fluorenone derivatives are known for their wide range of biological activities, including:
- Antimicrobial Activity : Various fluorenone derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Some studies suggest that fluorenone compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Antioxidant Effects : The ability to scavenge free radicals has been noted, providing protective effects against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for drug development. |
| Anticancer | Induces apoptosis in specific cancer cell lines; further studies required. |
| Antioxidant | Scavenges free radicals; shows promise in reducing oxidative damage. |
Detailed Research Findings
- Antimicrobial Studies
-
Anticancer Mechanisms
- Research on fluorenone derivatives has demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific compound under discussion showed cytotoxicity against several cancer cell lines, with IC50 values indicating potency comparable to existing chemotherapeutics.
- Antioxidant Activity
Case Study 1: Anticancer Activity
A recent study investigated the effects of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with morphological changes indicative of apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an alternative treatment for resistant infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing bromo, methoxy, and dimethylamino groups to the fluoren-9-one core?
- Methodology :
- Bromination : Use electrophilic aromatic substitution with Br₂ in presence of Lewis acids (e.g., FeBr₃) or regioselective bromination via directing groups. For example, highlights brominated fluorenone derivatives synthesized via controlled bromination steps.
- Methoxy Introduction : Employ nucleophilic substitution or Ullmann coupling for aryl ether formation. Methoxy groups are stable under acidic conditions but require protection during subsequent reactions .
- Dimethylamino Installation : Utilize reductive amination or Mitsunobu reactions. For sterically hindered positions, Pd-catalyzed Buchwald-Hartwig amination may be effective .
Q. How can structural characterization be optimized for this compound?
- Key Techniques :
- NMR : Assign aromatic protons (δ 7.3–8.0 ppm for fluorenone core) and substituents (e.g., dimethylamino at δ 2.2–3.0 ppm). provides NMR templates for similar thiosemicarbazones.
- LC-MS : Confirm molecular weight (e.g., MH⁺ peaks in ).
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., used SHELX for fluorenone derivatives) .
- Data Table :
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | 8.0 ppm (C-1 Br), 3.8 ppm (OCH₃) | |
| ¹³C NMR | 185 ppm (C=O), 45 ppm (N(CH₃)₂) |
Q. What safety protocols are critical during synthesis and handling?
- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation, per ).
- Precautions :
- Use fume hoods and PPE (gloves, goggles) .
- Avoid water jets for firefighting (toxic fumes may form; use CO₂ or dry powder) .
- Store at RT in sealed containers; monitor for decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?
- Strategies :
- Decoupling Experiments : Differentiate coupled protons (e.g., aromatic vs. aliphatic).
- Variable Temperature NMR : Resolve dynamic effects in dimethylamino groups.
- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., Chem3D in ) .
- Case Study : resolved overlapping signals in fluorenone derivatives using 2D NMR (COSY, HSQC).
Q. What mechanistic insights exist for the reactivity of the bromo substituent in cross-coupling reactions?
- Catalytic Systems :
- Suzuki-Miyaura: Pd(PPh₃)₄ with aryl boronic acids (steric effects may require bulky ligands).
- Ullmann: CuI/ligand systems for C–N bond formation (e.g., dimethylamino group retention) .
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., ’s thiosemicarbazones).
- MD Simulations : Assess stability of fluorenone-protein complexes (GROMACS/AMBER) .
- Validation : Compare with experimental IC₅₀ data from enzyme inhibition assays.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields across synthetic protocols?
- Variables to Test :
- Resolution : Design a DOE (Design of Experiments) to isolate critical factors.
Methodological Guidelines
Q. What strategies optimize solubility for in vitro studies?
- Solubility Table :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 10–20 | RT |
| EtOH | 5–10 | 60°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
